2-Cefetamet Pivoxil
Overview
Description
Cefetamet Pivoxil is a cephalosporin antibiotic . It is an ester prodrug of cefetamet and is an orally active cephalosporin introduced for the treatment of community-acquired respiratory and urinary tract infections .
Synthesis Analysis
The synthesis of Cefetamet Pivoxil involves the reaction of solid sodium bicarbonate with iodomethyl pivalate in a cooled reaction mass. The reaction mixture is then poured into a mixture of ethyl acetate and water .Molecular Structure Analysis
The molecular formula of Cefetamet Pivoxil is C14H15N5O5S2. It has a molar mass of 397.42 g/mol . The structure includes a double-bond stereo and two defined stereocentres .Chemical Reactions Analysis
Cefetamet Pivoxil undergoes chemical reactions based on difference spectrophotometry, wherein the measurement is done at maximum 221 nm and minimum 275 nm .Physical And Chemical Properties Analysis
Cefetamet Pivoxil has a molecular weight of 548.0 g/mol. It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
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Bioavailability Studies
- Application : Cefetamet Pivoxil’s absorption rate and bioavailability have been studied extensively . These studies help understand how the drug is absorbed and utilized in the body.
- Methods : The absorption rate was studied in 34 adults after oral administration of Cefetamet Pivoxil with food alone or in combination with either an antacid or an H2 antagonist . A population-based approach was applied to estimate the effect of dose and gastric pH increase on absorption and disposition .
- Results : A sequential zero- then first-order input process provided the most flexible description of the absorption rate of Cefetamet . Treatments expected to increase gastric pH slowed the first-order component of the absorption process .
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Treatment of Respiratory Tract Infections
- Application : Cefetamet Pivoxil has been used in the treatment of both upper and lower community-acquired respiratory tract infections .
- Methods : The drug is administered orally for the treatment of these infections .
- Results : Cefetamet Pivoxil has demonstrated equivalent efficacy to a number of more established agents, namely cefaclor, amoxicillin, and cefixime .
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Treatment of Acute Bacterial Rhinosinusitis
- Application : Cefetamet Pivoxil has been used in the treatment of acute bacterial rhinosinusitis .
- Methods : The drug is administered orally for the treatment of this condition .
- Results : Cefetamet Pivoxil twice a day was as efficacious and safe as cefdinir 3 times a day for the treatment of acute bacterial rhinosinusitis .
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Chromatographic Estimation
- Application : Chromatographic methods have been developed for the estimation of Cefetamet Pivoxil in bulk and tablet dosage forms .
- Methods : The drug substance is analyzed using chromatographic techniques .
- Results : The developed methods are suitable, simple, precise, robust, rugged, and accurate .
Safety And Hazards
Future Directions
Cefetamet Pivoxil has shown its antibiotic activity against both Gram-positive and Gram-negative bacteria and has high stability in the presence of β-lactamase except Enterococci species. Current research is aimed at developing and optimizing niosomal formulation of Cefetamet Pivoxil in order to improve its bioavailability .
properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2R,6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOGWMJYXXZSN-GEYYFRMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS[C@@H]2[C@@H](C(=O)N2[C@H]1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cefetamet Pivoxil |
Citations
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